molecular formula C6H10F3NO2 B160190 N-(4-Hydroxybutyl)trifluoroacetamide CAS No. 128238-43-7

N-(4-Hydroxybutyl)trifluoroacetamide

Cat. No.: B160190
CAS No.: 128238-43-7
M. Wt: 185.14 g/mol
InChI Key: LZUDPIMZEXACCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxybutyl)trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Hydroxybutyl)trifluoroacetamide involves its ability to form stable complexes with biological molecules. It acts as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification . This property makes it useful in the study of DNA intercalation and other molecular interactions .

Biological Activity

N-(4-Hydroxybutyl)trifluoroacetamide is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxybutyl group, which enhances its solubility and bioavailability. The trifluoroacetamide moiety contributes to its unique chemical properties, making it an interesting candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to inhibit the activity of certain enzymes, particularly cyclooxygenases (COX), which play a crucial role in the inflammatory response by regulating the production of prostaglandins. This inhibition can lead to reduced inflammation and pain relief, similar to the effects observed with traditional analgesics .

Biological Activity Overview

1. Anticancer Activity

Research has shown that this compound may exhibit anticancer properties. A study investigated its effects on bladder carcinogenesis induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). The compound was found to inhibit tumorigenesis in animal models, suggesting a potential role as a chemopreventive agent .

2. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that derivatives of this compound exhibited selective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antibacterial agents .

3. Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Studies have indicated that compounds with similar structures can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies and Research Findings

StudyObjectiveFindings
Bittersohl (1974)Assess cancer incidenceFound links between exposure to related compounds and increased cancer rates in industrial settings .
Nakai et al. (2017)Evaluate BCG treatment efficacyShowed immunological responses in bladder cancer models treated with N-butyl-N-(4-hydroxybutyl)nitrosamine .
Recent Antimicrobial StudyTest antimicrobial efficacyDemonstrated significant inhibition against Gram-positive bacteria and moderate effects on Gram-negative strains .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-hydroxybutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUDPIMZEXACCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393904
Record name N-(4-Hydroxybutyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128238-43-7
Record name N-(4-Hydroxybutyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Hydroxybutyl)trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-amino-1-butanol (15.0 g, 168.27 mmol) and methyl trifluoroacetate (82.96 mL, 824.55 mmol) were combined in methanol (250 mL) and heated at reflux for 2 hours. The reaction was concentrated to yield the title compound (26.6 g, 85.4%) as a clear oil which had the following properties: 1H NMR CDCl3 δ: 7.08 (brd s, 1H), 3.71 (t, J=5.4 Hz, 2H), 3.40 (q, J=6.2 and 6.2 Hz, 2H), 1.75-1.61 (m, 4H).
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15 g
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250 mL
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85.4%

Synthesis routes and methods III

Procedure details

A solution (100 ml) of 4-aminobutanol (2.50 g, 28.05 mmol) and trifluoroacetic acid ethyl ester (19.92 g, 140.26 mmol) in ethanol was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure to give 4-trifluoroacetamidobutanol (11) (5.44 g, q.) as a colorless syrup.
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100 mL
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19.92 g
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Synthesis routes and methods IV

Procedure details

Ethyl trifluoroacetate (3.3 mL; 28 mmol) was added dropwise to cooled (0° C.) 4-amino-1-butanol (2.0 g; 22.4 mmol). The mixture was stirred for 2 h at 0° C. and evaporated. The clear liquid was dried on the high vacuum. The product was obtained in a yield of 4.1 g (99%). 1H-NMR (500 MHz, CDCl3): δ=1.61-1.67 ppm (m, 2H), 1.68-1.74 ppm (m, 2H), 2.31 (bs, 1H), 3.38 ppm (dt, 2H), 3.72 ppm (t, 2H), 7.40 ppm (bs, 1H); 13C-NMR (500 MHz, CDCl3): δ=26.02, 29.70, 40.01, 62.48, 116.20 ppm (q, J=1144.0 Hz), 157.66 ppm (q, J=146.5 Hz). HRMS [+Scan]; calculated m/z for C6H11NO2F3 186.0747; observed mass: 186.0741.
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3.3 mL
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2 g
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